2-Chloro-6-methyl-benzooxazole
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Description
2-Chloro-6-methyl-benzooxazole is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzoxazole derivatives, a group to which this compound belongs, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
Benzoxazole derivatives have been known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of 2-Chloro-6-methyl-benzooxazole indicate that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.13 cm/s . The compound exhibits lipophilicity, with various Log Po/w values ranging from 1.9 to 3.09 . It is soluble, with Log S values ranging from -3.91 to -3.3 .
Result of Action
Benzoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of benzoxazole derivatives has been moving towards more environmentally friendly and sustainable methodologies .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-methyl-benzooxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the growth of Gram-positive and Gram-negative bacteria by interacting with bacterial enzymes, thereby disrupting essential metabolic processes . Additionally, this compound exhibits antifungal properties by binding to fungal enzymes, inhibiting their function, and leading to cell death . The compound’s interaction with human colorectal carcinoma cells suggests potential anticancer activity, likely through the modulation of specific proteins involved in cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis and metabolic pathways, leading to cell death . In fungal cells, it inhibits enzyme activity, resulting in impaired cellular function and eventual cell death . In human cancer cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating infections and cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial and fungal enzymes, inhibiting their activity and disrupting essential metabolic processes . In cancer cells, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins . This interaction leads to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . Additionally, this compound may inhibit specific signaling pathways, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, potentially reducing its efficacy . These findings underscore the importance of optimizing dosage and exposure duration in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activity without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity. Additionally, threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can further interact with cellular enzymes and proteins, contributing to the overall effects of this compound on cellular function . Additionally, the compound’s impact on metabolic flux and metabolite levels has been observed, indicating its potential to modulate cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors influencing its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the compound’s localization and accumulation, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its biological activity . Additionally, the compound’s localization can influence its interactions with other biomolecules, further modulating its effects on cellular function .
Properties
IUPAC Name |
2-chloro-6-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEOKTJHYLXEKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443336 |
Source
|
Record name | 2-chloro-6-methyl-benzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-83-8 |
Source
|
Record name | 2-chloro-6-methyl-benzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.